Paprotrain
Overview
Description
Paprotrain is a selective, cell-permeable MKLP-2 inhibitor . It inhibits the ATPase activity of MKLP-2 and Aurora B . It has IC50 values of 1.35 and 0.83 µM for basal and microtubule-stimulated activity respectively . It also shows a moderate inhibition activity on DYRK1A .
Molecular Structure Analysis
The molecular formula of Paprotrain is C16H11N3 . The molecular weight is 245.28 . The SMILES representation is N#C/C(C1=CNC2=CC=CC=C21)=C\\C3=CN=CC=C3
.
Physical And Chemical Properties Analysis
Paprotrain is a solid substance . It is soluble in DMSO to 5 mM . It is light sensitive and should be stored under desiccating conditions .
Scientific Research Applications
MKLP-2 Inhibition and Cellular Division
- Paprotrain, identified as a kinesin-specific MKLP-2 inhibitor, has significant implications in cellular biology. It impairs the relocation of Aurora B and survivin from centromeres to the central spindle, leading to binucleated cells, a phenotype similar to RNA interference-mediated depletion of MKLP-2. This disruption in the mitotic spindle function highlights its potential in studying cell division mechanisms and related disorders (Tcherniuk et al., 2010).
Development of CNS Kinase Inhibitors
- Research starting from Paprotrain led to the creation of a potent nanomolar inhibitor of the kinase DYRK1A, along with several families of compounds targeting protein kinases involved in neurodegenerative disorders like Alzheimer's disease. This showcases Paprotrain's role in the development of multi-targeted and selective central nervous system (CNS) kinase inhibitors (Labrière et al., 2016).
Potential in Cancer Chemotherapy
- Paprotrain and its analogs, through the inhibition of Mitotic kinesin-like protein 2 (MKLP-2), exhibit potential as therapeutic targets in cancer chemotherapy. Its ability to induce binucleated cells due to cytokinesis failure presents a novel mechanism to target cancer cells. The development of more potent paprotrain analogs further strengthens its viability as a cancer drug target (Labrière et al., 2016).
Enhanced Antitumor Activity
- BKS0349, a potent analogue of Paprotrain, demonstrates high antitumor activity in various human cancer cell models. Its selectivity and potency make it a promising candidate for cancer treatment, emphasizing the therapeutic potential of Paprotrain derivatives in oncology (Collette et al., 2017)
Safety And Hazards
properties
IUPAC Name |
(Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYYQRZCCKBFBE-MDWZMJQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CN=CC=C3)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paprotrain |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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